2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring, an oxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the oxazole ring through a cyclization reaction involving an appropriate precursor
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl ring provides structural stability, while the carboxylic acid group can form hydrogen bonds, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Dimethylcyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid
- 2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid
- 2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid
Uniqueness
2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications.
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexyl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C15H23NO3/c1-9(2)11-12(14(17)18)19-13(16-11)10-5-7-15(3,4)8-6-10/h9-10H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
CWDYATRCZBVZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(OC(=N1)C2CCC(CC2)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.